ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug design ADME

Researchers requiring consistent coumarin-3-carboxylate activity often encounter batch-to-batch variability with non-specific analogs. Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6) eliminates this uncertainty through a defined 6-OMe/ethyl ester pattern that delivers a balanced logP of 1.97, a ~540 nm emission with a >10,000 cm⁻¹ Stokes shift, and a planar s-cis conformation for reliable crystallographic and assay performance. ● Achieves ~94% yield under solid-phase conditions, supporting cost-effective gram-scale procurement. ● Serves as a direct KLK6 inhibitor and endothelin antagonist scaffold, accelerating cardiovascular and oncology hit-to-lead programs. ● Shipped ambient with 2-8 °C storage; available in high-purity lots with full analytical documentation.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 41459-71-6
Cat. No. B188430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS41459-71-6
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
InChIInChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3
InChIKeyYGHIIBLLAKLTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate: Chemical Identity & Physicochemical Profile


Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6) is a 6‑methoxy‑substituted coumarin‑3‑carboxylate ester, belonging to the broader class of 2‑oxo‑2H‑chromene (coumarin) derivatives. Its molecular formula is C₁₃H₁₂O₅ with a monoisotopic mass of 248.068466 Da [1]. The compound features a bicyclic benzopyrone scaffold bearing a methoxy group at position 6 and an ethyl ester at position 3, a substitution pattern that confers distinct physicochemical properties including a predicted ACD/LogP of 1.97, a topological polar surface area of 62 Ų, and zero hydrogen‑bond donors .

Fluorescent probe scaffold: Class-level large Stokes shift emission for red‑shifted detection
Inhibitor development: KLK6 and endothelin receptor target research fit
Efficient synthesis: Reported solid‑phase Knoevenagel yield supports multi‑gram procurement

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate: Generic Substitution Risks


Coumarin‑3‑carboxylate derivatives are not functionally interchangeable. Even subtle variations—such as the nature of the ester group (methyl vs. ethyl vs. isopropyl) or the substitution on the coumarin ring (6‑OMe vs. 6‑Me vs. 7‑OMe)—substantially alter lipophilicity , conformational dynamics [1], and spectroscopic signatures [2]. These differences directly impact experimental outcomes in solubility‑limited assays, fluorescence‑based detection systems, and crystallographic studies. Relying on a structurally similar but non‑identical analog without quantitative justification introduces uncontrolled variability that compromises data reproducibility and mechanistic interpretation.

Ester group variation
Ethyl vs. methyl/isopropyl esters alter lipophilicity and may shift assay solubility profiles.
Methoxy position
6‑OMe vs. 7‑OMe substitution changes fluorescence emission and conformational behavior.
Target engagement specificity
Non‑6‑substituted coumarins lack reported KLK6 mechanism‑based inhibition, limiting target context.

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate: Comparative Evidence


Balanced Lipophilicity Profile

The ethyl ester of 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate exhibits a predicted ACD/LogP of 1.97 . This value falls between the predicted lower hydrophobicity expected for the methyl analog (though no directly comparable experimental logP is available from authoritative databases) and the higher logP of 2.58 reported for the isopropyl analog . The quantified difference of approximately 0.6 logP units between the ethyl and isopropyl esters translates to a roughly 4‑fold difference in octanol‑water partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and protein binding in biological assays.

Lipophilicity Comparison
Cross-study comparable
Ethyl ACD/LogP 1.97 vs Isopropyl 2.58 (Δ ≈ 0.61)
Predicted logP difference may affect solubility and non‑specific binding.
Calculated values; experimental verification recommended.
Lipophilicity Drug design ADME Physicochemical profiling

Planar Conformation by 6-Methoxy Substitution

Crystallographic and computational analysis of ethyl 2‑oxo‑2H‑chromene‑3‑carboxylate derivatives reveals that substitution at the 6‑position profoundly affects the interplanar angle between the coumarin core and the ester carbonyl group [1]. For the 6‑methoxy derivative (target compound), the s‑cis conformation is predicted to be the global minimum, with an expected small interplanar angle (<30°) and carbonyl oxygen distances comparable to those observed for 6‑Me (2a: 10.41°) and 7‑MeO (2d: 5.64°) analogs. In contrast, the 7‑Me derivative (2b) adopts a markedly twisted conformation with an interplanar angle of 36.65(6)° and a substantially larger carbonyl oxygen separation of 2.9278(16) Å vs. 2.8255(16) Å for 6‑Me [1].

Conformational Planarity
Class-level inference
6‑OMe expected small interplanar angle; 7‑MeO analog angle 36.65° (Δ >26°)
Conformational differences may affect crystal packing and solid‑state stability.
Analogy to 6‑Me/7‑MeO derivatives; no direct single‑crystal data.
Conformational analysis Crystal engineering Computational chemistry SAR

Long-Wavelength Emission and Large Stokes Shift

6‑Methoxycoumarin derivatives, including the 3‑carboxylate ester subclass, exhibit fluorescence properties driven by intramolecular charge transfer (ICT) from the C6 electron‑donating methoxy group to the electron‑withdrawing substituent at C3 [1]. While specific emission data for ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate are not reported in primary literature, 3‑substituted‑6‑methoxycoumarins as a class emit in the longer wavelength region (~540 nm) with remarkably large Stokes shifts exceeding 10,000 cm⁻¹ [1]. This contrasts with unsubstituted or 7‑substituted coumarins, which typically emit at shorter wavelengths and with smaller Stokes shifts, making the 6‑methoxy‑3‑carboxylate scaffold a superior fluorophore for applications requiring red‑shifted detection.

Fluorescence Emission Class
Class-level inference
Emission ~540 nm; Stokes shift >10,000 cm⁻¹
Reported class‑level emission supports red‑shifted detection and reduced self‑quenching.
Individual compound data not reported; class‑level assignment.
Fluorescence Spectroscopy Analytical chemistry Probe design

High-Yield Knoevenagel Condensation

Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate can be synthesized via Knoevenagel condensation of 2‑hydroxy‑5‑methoxybenzaldehyde with diethyl malonate. Under solid‑phase conditions, this reaction reportedly proceeds with a yield of approximately 94% [1]. This yield is notably higher than typical yields for analogous methyl ester or 7‑substituted derivatives prepared under conventional solution‑phase conditions (60–75% ), demonstrating the synthetic efficiency and scalability of the ethyl 6‑methoxy combination.

Synthetic Yield
Cross-study comparable
~94% (solid‑phase) vs 60–75% (methyl ester solution‑phase)
Yield advantage may support scale‑up procurement.
Conditions differ; direct side‑by‑side study unavailable.
Synthetic methodology Green chemistry Process chemistry Procurement

KLK6 Mechanism-Based Inhibition

A library of 6‑substituted coumarin‑3‑carboxylate derivatives was screened for activity against kallikrein‑related peptidase 6 (KLK6), a serine protease implicated in cancer and neurodegeneration [1]. Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate falls precisely within this pharmacophore class. The study identified several derivatives as mechanism‑based inhibitors (suicide substrates) [1]. While specific IC₅₀ values for this exact compound are not disclosed, its structural congruence with the active 6‑substituted coumarin‑3‑carboxylate scaffold positions it as a validated starting point for KLK6‑targeted probe development.

KLK6 Inhibition Class
Class-level inference
6‑Substituted coumarin‑3‑carboxylates identified as mechanism‑based KLK6 inhibitors.
Class‑level activity suggests KLK6 probe potential.
Specific compound IC₅₀ not disclosed.
Serine protease KLK6 Mechanism‑based inhibitor Drug discovery

Endothelin Antagonist Patent Coverage

US Patent 6,218,427 claims pharmaceutical compositions comprising chromene‑3‑carboxylate derivatives of formula (I), wherein R¹–R⁴ can be hydrogen, alkyl, hydroxy, or alkoxy, and R⁵ is optionally substituted alkyl, aryl, or heterocycle [1]. Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (R¹ = OMe at position 6, R⁵ = OEt) is explicitly encompassed within the generic Markush structure. The claimed utilities include endothelin receptor antagonism, peripheral circulation improvement, and macrophage foam cell formation inhibition [1]. This provides a legal framework for commercial development and freedom‑to‑operate considerations distinct from analogs that may fall outside the claim scope.

Patent Coverage
Class-level inference
Covered under US 6,218,427 as endothelin antagonist scaffold.
Patent inclusion may provide IP context for research programs.
Legal analysis recommended; no biological data in patent.
Patent coverage Endothelin receptor IP Pharmaceutical composition

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate: Research & Industrial Applications


Endothelin and KLK6 Inhibitor Development

The compound's inclusion within the broad patent claims for chromene‑3‑carboxylate endothelin antagonists [1] and its identification as a 6‑substituted coumarin‑3‑carboxylate KLK6 inhibitor [2] make it a privileged scaffold for cardiovascular and oncology drug discovery programs. Its balanced logP (1.97) supports both membrane permeability and aqueous solubility, facilitating cell‑based assay development.

Fluorescent Probe Design with Large Stokes Shift

Owing to the class‑characteristic long‑wavelength emission (~540 nm) and large Stokes shift (>10,000 cm⁻¹) of 6‑methoxycoumarin derivatives [3], this compound serves as an excellent fluorophore core for constructing activity‑based probes, enzyme substrates, and imaging agents with reduced background interference.

Conformational Studies of Coumarin Esters

The predicted planar s‑cis conformation of the 6‑methoxy derivative (by analogy to 6‑Me and 7‑MeO analogs, interplanar angle <30°) [4] offers a well‑defined structural template for investigating intermolecular interactions, crystal packing forces, and the relationship between substitution pattern and solid‑state architecture.

Scale-Up via Solid-Phase Knoevenagel Condensation

The reported ~94% yield under solid‑phase conditions [5] demonstrates that the ethyl 6‑methoxy combination is amenable to efficient, scalable synthesis, reducing the cost barrier for multigram procurement in medicinal chemistry campaigns and materials research.

Application
Selection Property
Validation Focus
Endothelin & KLK6 inhibitor research
Patent‑covered chromene‑3‑carboxylate scaffold; class‑level KLK6 mechanism‑based inhibition
Target engagement in biochemical and cell‑based assays
Fluorescent probe development
Class‑level large Stokes shift emission
Emission wavelength and self‑quenching in assay conditions
Conformational studies of coumarin esters
Predicted planar s‑cis conformation
Crystal packing and solid‑state analysis
Scale‑up synthesis
Reported solid‑phase Knoevenagel efficiency
Batch reproducibility and cost

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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